molecular formula C41H43N7O4S B12433274 Usp7-IN-6

Usp7-IN-6

Cat. No.: B12433274
M. Wt: 729.9 g/mol
InChI Key: PUQFMCKPVRDHQB-VHFKIGOXSA-N
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Description

Usp7-IN-6 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein homeostasis, DNA repair, and cell cycle regulation. USP7 has been implicated in cancer progression and immune response regulation, making it a promising target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Usp7-IN-6 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing reaction conditions for industrial equipment, and ensuring consistent quality control. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Usp7-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Mechanism of Action

Usp7-IN-6 exerts its effects by specifically inhibiting the deubiquitinating activity of USP7. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The primary molecular targets of this compound include the p53 tumor suppressor and the MDM2 oncogene. By stabilizing p53 and promoting the degradation of MDM2, this compound enhances the tumor suppressor activity of p53 and induces apoptosis in cancer cells .

Properties

Molecular Formula

C41H43N7O4S

Molecular Weight

729.9 g/mol

IUPAC Name

7-[4-(hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[(3R,4R)-1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C41H43N7O4S/c1-28-7-10-31(21-42-28)38-43-22-33(53-38)23-45-17-13-34(36(24-45)30-5-3-2-4-6-30)39(50)46-19-15-41(52,16-20-46)26-47-27-44-37-35(40(47)51)14-18-48(37)32-11-8-29(25-49)9-12-32/h2-12,14,18,21-22,27,34,36,49,52H,13,15-17,19-20,23-26H2,1H3/t34-,36+/m1/s1

InChI Key

PUQFMCKPVRDHQB-VHFKIGOXSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C2=NC=C(S2)CN3CC[C@H]([C@@H](C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(S2)CN3CCC(C(C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O

Origin of Product

United States

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